molecular formula C8H7NaO4 B1324446 Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate CAS No. 69322-01-6

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate

Cat. No.: B1324446
CAS No.: 69322-01-6
M. Wt: 190.13 g/mol
InChI Key: HPQVZCCKGRTPLU-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate is an organic compound with the chemical formula C8H7NaO4. It is a sodium salt derivative of 4-hydroxyphenylglycolic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate can be synthesized through the neutralization of 4-hydroxyphenylglycolic acid with sodium hydroxide. The reaction typically involves dissolving 4-hydroxyphenylglycolic acid in water, followed by the gradual addition of sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale neutralization processes, where precise control of reaction conditions such as temperature, pH, and concentration is maintained to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form phenolic derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenolic compounds.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related conditions.

    Industry: It is used in the formulation of certain pharmaceuticals and cosmetic products due to its stabilizing properties.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate involves its interaction with biological molecules through its hydroxyl groups. These interactions can lead to the scavenging of free radicals, thereby exhibiting antioxidant properties. The compound may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: A structurally similar compound with similar hydroxyl and carboxyl functional groups.

    2-Hydroxy-2-(4-hydroxyphenyl)acetic acid: The free acid form of sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate.

Uniqueness

This compound is unique due to its sodium salt form, which enhances its solubility in water compared to its free acid counterpart. This property makes it more suitable for applications requiring aqueous solutions, such as in biological and medical research.

Properties

IUPAC Name

sodium;2-hydroxy-2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4.Na/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQVZCCKGRTPLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69322-01-6, 70013-61-5, 73779-35-8
Record name Sodium 4-hydroxyphenylglycolate
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Record name Sodium 4-hydroxyphenylglycolate
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Record name Sodium (1)-4-hydroxyphenylglycolate
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Record name Sodium 4-hydroxyphenylglycolate
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Record name Sodium (±)-4-hydroxyphenylglycolate
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Synthesis routes and methods I

Procedure details

The procedure of Example 1 was repeated except that the organic phase containing p-hydroxymandelic acid was treated with a molar equivalent of sodium hydroxide as a 50% w/w aqueous solution. The caustic solution was added over one hour during which time the methyl isobutyl ketone solution was maintained at about 20° C. with cooling. The precipitate of sodium p-hydroxymandelate monohydrate was filtered off and suctioned as dry as possible before drying under vacuum at 40° C.
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Synthesis routes and methods II

Procedure details

Sodium hydroxide solution (50% w/w, ca 650 ml) was added dropwise over about one hour to a stirred mixture of phenol (1.098 kg), aqueous glyoxylic acid (50% w/w solution, 720 ml) and water (3 l) at 15° C. until a pH of 10.5 had been reached. The reaction mixture was then stirred and tested at 35° C. for 3 hours. The solution was adjusted to pH7 with concentrated hydrochloric acid and extracted at 35° C. with methyl isobutyl ketone to remove excess phenol. The aqueous solution was adjusted to pH2 with concentrated hydrochloric acid and continuously extracted in a counter-current extractor with ethyl acetate at an organic to aqueous flow rate of 1 to 1.
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